Silver-111
Description
Structure
2D Structure
Properties
CAS No. |
15760-04-0 |
|---|---|
Molecular Formula |
Ag |
Molecular Weight |
110.9053 g/mol |
IUPAC Name |
silver-111 |
InChI |
InChI=1S/Ag/i1+3 |
InChI Key |
BQCADISMDOOEFD-AKLPVKDBSA-N |
SMILES |
[Ag] |
Isomeric SMILES |
[111Ag] |
Canonical SMILES |
[Ag] |
Synonyms |
111Ag Ag-111 Ag111 Silver-111 |
Origin of Product |
United States |
Scientific Research Applications
Medical Imaging and Targeted Therapy
Characteristics of Silver-111:
this compound emits beta particles and gamma rays, making it suitable for both therapeutic and diagnostic purposes. Its decay properties closely resemble those of Lutetium-177, a widely used isotope in cancer treatment, which allows for more accurate dosimetric calculations when paired with Silver-103 for imaging .
Chromatographic Separation:
Recent advancements have been made in the chromatographic separation of this compound from neutron-irradiated palladium targets. A two-step chromatographic process has achieved over 90% recovery of this compound with high radionuclidic purity. This method facilitates the production of a ready-to-use formulation for the direct labeling of tumor-seeking biomolecules .
Clinical Applications:
this compound has shown promise in preclinical studies for its application in targeted radionuclide therapy. The ability to label biomolecules with this compound allows for precise targeting of tumor cells, enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues . Additionally, its use in Single Photon Emission Computed Tomography (SPECT) imaging provides real-time insights into biodistribution and treatment response .
Antimicrobial Applications
Historical Context:
The use of silver as an antimicrobial agent dates back centuries. Recent studies have revitalized interest due to increasing antibiotic resistance among pathogens. This compound has been investigated as a radiotracer to study the biological distribution of silver-based antimicrobial compounds .
Biodistribution Studies:
In preclinical models, this compound incorporated into antimicrobial complexes has demonstrated effective lung retention when delivered via nebulization. Studies indicate that the average percentage of injected dose per gram (%ID/g) in the lungs is significantly higher compared to other organs, suggesting its potential for treating pulmonary infections .
Clinical Relevance:
The incorporation of silver into medical devices, such as catheters and endotracheal tubes, has shown a reduction in infection rates. For instance, trials have indicated that silver-coated endotracheal tubes can lower the incidence of ventilator-associated pneumonia (VAP), providing a cost-effective solution for infection control in hospitalized patients .
Comparison with Similar Compounds
Table 1: Decay Characteristics of Ag-111 and Comparable Isotopes
| Isotope | Half-Life | Decay Mode | β− Energy (MeV) | γ Energy (keV) | Primary Applications |
|---|---|---|---|---|---|
| Silver-111 | 7.45 d | β− | 0.60–1.05 | 342, 408 | TRT, SPECT imaging |
| Lutetium-177 | 6.65 d | β− | 0.13–0.50 | 113, 208 | TRT (e.g., neuroendocrine tumors) |
| Gallium-68 | 67.7 min | β+ | 1.90 (β+ range) | 511 | PET imaging (e.g., prostate cancer) |
| Fluorine-18 | 109.7 min | β+ | 0.63 (β+ range) | 511 | PET imaging (e.g., oncology) |
Key Observations :
- Ag-111 and Lu-177 share similar half-lives and β− emissions, enabling sustained therapeutic effects. However, Lu-177’s lower β− energy reduces tissue penetration, making it safer for small tumors .
- Ag-111 emits higher-energy γ-rays (342 keV, 408 keV) than Lu-177 (113 keV, 208 keV), which enhances SPECT imaging resolution but requires stricter radiation shielding .
Production Methods and Challenges
Table 2: Production Routes for Ag-111 and Similar Isotopes
Key Observations :
Chemical Behavior and Chelation Challenges
Ag-111 exhibits unique adsorption characteristics in aqueous solutions, adhering to membrane filters via Freundlich isotherms and existing as AgOH at neutral pH . However, its chemical similarity to other silver isotopes complicates selective chelation:
Preclinical and Clinical Readiness
- The TRIGA Mark II reactor produces ~0.6 MBq per irradiation cycle, sufficient for research but inadequate for large-scale trials .
- Lu-177 : Clinically validated, with established supply chains and FDA-approved therapies (e.g., Lutathera®) .
- Ga-68/F-18 : Widely used in clinical PET imaging due to standardized production and labeling protocols .
Preparation Methods
Thermal Neutron Irradiation of Palladium-110
The most established production method utilizes the ¹¹⁰Pd(n,γ)¹¹¹Pd → ¹¹¹Ag pathway in nuclear reactors. Natural or enriched palladium-110 targets undergo neutron capture, forming palladium-111 (¹¹¹Pd), which β⁻-decays to ¹¹¹Ag with a 23.4-minute half-life. Key parameters include:
-
Neutron flux : ≥1×10¹⁴ n·cm⁻²·s⁻¹ for optimal yield
-
Irradiation duration : 2–5 days to balance ¹¹¹Ag yield against long-lived contaminants like ¹¹⁰mAg (t₁/₂ = 249.8 d)
-
Target enrichment : >95% ¹¹⁰Pd minimizes co-production of ¹⁰⁷Ag, ¹⁰⁹Ag, and ¹¹⁰mAg
Post-irradiation, the target dissolves in concentrated HCl/HNO₃ mixtures, initiating the decay chain:
This method yields ¹¹¹Ag with >99% radionuclidic purity when using highly enriched targets.
Charged-Particle-Induced Reactions
Alternative production routes employ cyclotron or linear accelerators, though with lower practical yields:
Deuteron Irradiation
The ¹¹⁰Pd(d,n)¹¹¹Ag direct reaction and ¹¹⁰Pd(d,p)¹¹¹Pd → ¹¹¹Ag indirect route have been investigated. At 15–20 MeV deuteron energy:
Alpha-Induced Reactions
The ¹⁰⁸Pd(α,p)¹¹¹Ag and ¹¹⁰Pd(α,p2n)¹¹¹Ag pathways show limited utility due to:
-
Target heating : Requires advanced cooling systems for thick Pd targets
Radiochemical Separation and Purification
Chromatographic Separation Using LN/TK200 Resins
A validated two-step process achieves >90% ¹¹¹Ag recovery from dissolved Pd targets:
-
LN Resin Column (Biorad)
-
TK200 Resin Cartridge
Performance metrics :
| Parameter | LN Resin | TK200 Resin |
|---|---|---|
| Pd decontamination | 4.2×10⁻⁴ | 2.1×10⁻⁵ |
| Ag recovery | 92.4% | 89.7% |
| Process time | 45 min | 20 min |
Ion Exchange Alternatives
PRISMAP consortium reports using strong cation exchangers for ¹¹¹Ag isolation:
-
Resin : Dowex 50WX8 (H⁺ form)
-
Eluent : 0.1 M HNO₃ removes residual Pd²⁺
Quality Control and Characterization
Radionuclidic Purity Assessment
γ-spectrometry confirms purity via characteristic emissions:
| Energy (keV) | Intensity (%) | Origin |
|---|---|---|
| 245.4 | 1.3 | ¹¹¹Ag |
| 342.1 | 6.7 | ¹¹¹Ag |
| 657.8 | 1.2 | ¹¹⁰mAg (reject if >1%) |
Chemical Purity Metrics
ICP-OES analysis of final product:
| Element | Concentration (µg/mL) |
|---|---|
| Pd | <0.01 |
| Fe | <0.1 |
| Cl⁻ | <5 |
Comparative Analysis of Production Methods
Table 1: This compound Production Route Comparison
| Parameter | Reactor (n,γ) | Deuteron (d,n) | Alpha (α,p) |
|---|---|---|---|
| Yield (GBq/g target) | 15–20 | 0.5–1.2 | 0.1–0.3 |
| Main contaminant | ¹¹⁰mAg | ¹⁰⁹Ag | ¹⁰⁸Ag |
| Separation factor (Pd/Ag) | 4.2×10⁻⁴ | 1.8×10⁻³ | N/A |
| Facility availability | High | Moderate | Low |
Q & A
Q. What are the primary production routes for Silver-111, and how do they impact radiochemical purity?
this compound is primarily produced via neutron irradiation of natural palladium targets using the nuclear reaction , followed by β⁻-decay of (). This method yields Ag-111 with radionuclidic purity >99%, though contaminants like () may arise. Chromatographic separation using LN and TK200 resins ensures >90% recovery and purity >99%, critical for radiopharmaceutical applications .
Q. How do the decay properties of this compound compare to established therapeutic isotopes like Lutetium-177?
Ag-111 emits β⁻ particles () and γ-rays (; ), closely resembling Lu-177’s therapeutic profile. Its longer half-life ( vs. Lu-177’s ) allows prolonged tumor targeting, while its γ emissions enable SPECT imaging. This dual functionality supports theranostic applications without requiring chemically mismatched imaging surrogates (e.g., Ga-68 for Lu-177) .
Q. What chromatographic methods are effective for separating this compound from irradiated palladium targets?
A validated two-step process uses di(2-ethylhexyl)orthophosphoric acid (LN resin) and trioctylphosphine oxide (TK200 resin). The method achieves a separation factor of , eluting Ag-111 in pure water with minimal Pd contamination. ICP-OES and γ-spectrometry confirm >90% recovery and >99% purity, enabling direct radiolabeling without evaporation .
Advanced Research Questions
Q. How can researchers mitigate contamination by long-lived Silver-110m during production?
Contamination arises from side reactions. Using highly enriched targets (Ag content <1 ppm) minimizes stable Ag impurities. Post-irradiation, selective chromatographic separation with LN resin reduces carryover. Rigorous γ-spectrometry monitoring and iterative purification are recommended to maintain molar activity >20 KBq/nmol .
Q. What methodological challenges exist in pairing this compound with PET diagnostic counterparts like Silver-103?
While Ag-103 () is ideal for PET imaging due to its short half-life and low-energy γ emissions, its rapid decay necessitates synchronized production and labeling. Challenges include optimizing reaction kinetics for bifunctional chelators and minimizing radiolysis during synthesis. Ag-104m/g isotopes are less suitable due to γ emissions near 511 keV, causing PET image artifacts .
Q. How does the molar activity of this compound influence its efficacy in targeted radionuclide therapy?
Molar activity (≥20 KBq/nmol) is contingent on minimizing stable Ag carriers during separation. Impurities from Pd targets (e.g., 50 ppm Ag in natural Pd) reduce effective specific activity. Using enriched and high-flux reactors (e.g., >) enhances production yields. ICP-MS post-purification is advised for precise quantification .
Q. What advancements in chromatographic resins improve this compound separation efficiency?
LN resin (bis(2-ethylhexyl)phosphoric acid) selectively binds Pd in 0.005 M HCl, while TK200 resin (trioctylphosphine oxide) isolates Ag⁺ in 1 M HCl. Optimizing flow rates (0.5 mL/min) and resin mass (800 mg LN, 2 mL TK200) ensures >92% Pd removal. Scaling this process requires validating resin reusability and radiation stability under high-activity conditions .
Methodological Considerations
- Experimental Design : Prioritize neutron flux optimization () and enriched targets to maximize Ag-111 yield .
- Data Contradictions : Discrepancies in molar activity calculations may arise from unaccounted Ag impurities; cross-validate with ICP-MS .
- Theranostic Validation : Compare Ag-111 biodistribution with its PET counterpart (Ag-103) in preclinical models to confirm targeting fidelity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
